B1574397 OPB-51602

OPB-51602

カタログ番号 B1574397
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Hematological Malignancies

OPB-51602, a signal transducer and activator of transcription 3 (STAT3) phosphorylation inhibitor, was evaluated in a phase I study involving patients with relapsed or refractory hematological malignancies. This study aimed to determine its safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. However, no clear therapeutic response was observed, and the study concluded that further clinical development of OPB-51602 for hematological malignancies with a daily dosing schedule was terminated (Ogura et al., 2015).

Refractory Solid Malignancies

Another phase I study focused on refractory solid tumors, exploring the MTD, safety, pharmacokinetics, and pharmacodynamics of OPB-51602. The study found that OPB-51602 shows promising antitumor activity, particularly in non-small-cell lung cancer (NSCLC). It suggests that less frequent dosing should be explored due to the drug's long half-life and tolerability issues with continuous dosing (Wong et al., 2015).

Cytotoxicity in Tumor Cells

Research conducted in 2020 revealed that OPB-51602 is highly toxic to tumor cells in a STAT3-dependent manner. This study highlighted that the drug's toxicity hinges on mitochondrial STAT3, indicating its potential as a target for cancer chemotherapy. OPB-51602 inhibited complex I activity, leading to increased ROS production and resultant cell death (Brambilla et al., 2020).

Metabolic Reprogramming in Oncogene-Addicted Cancer Cells

OPB-51602 was found to target oxidative phosphorylation (OXPHOS) in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. This study illustrated that OPB-51602 not only impairs cancer cell growth but also can restore sensitivity to targeted therapies. This finding suggests a novel mechanism of drug resistance in oncogene-addicted cancers and highlights OPB-51602's potential in treating such conditions (Hirpara et al., 2018).

Inhibition of STAT3 in Cancer Cells

OPB-51602 was shown to bind with high affinity to a distinct pocket in the SH2 domain of STAT3, inhibiting its functions in cancer cells and tumor xenografts. The drug's ability to target specific STAT3 functions and protein interactions resulted in distinctive biological activity and pharmacological properties, making it a potential candidate for cancer treatment (Brambilla et al., 2013).

特性

製品名

OPB-51602

外観

Solid powder

同義語

OPB51602;  OPB 51602;  OPB51602.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。